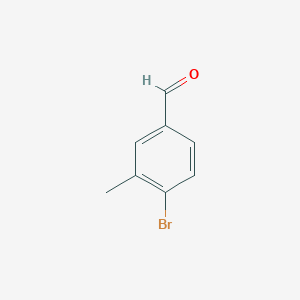

4-Bromo-3-methylbenzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXGUHGVNUFFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448403 | |

| Record name | 4-bromo-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78775-11-8 | |

| Record name | 4-bromo-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-3-methylbenzaldehyde

CAS Number: 78775-11-8

This technical guide provides an in-depth overview of 4-Bromo-3-methylbenzaldehyde, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, spectroscopic data, synthesis methodologies, key reactions, and applications, with a strong emphasis on experimental detail and data presentation.

Physicochemical and Spectroscopic Properties

This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring an aldehyde group, a bromine atom, and a methyl group on the benzene (B151609) ring, allows for a wide range of chemical transformations.[1] It presents as a white to off-white solid at room temperature and is sparingly soluble in water but soluble in common organic solvents like ethyl acetate (B1210297) and chloroform.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78775-11-8 | [1][3][4][5][6] |

| Molecular Formula | C₈H₇BrO | [1][3][4][5] |

| Molecular Weight | 199.04 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1][6][7] |

| Melting Point | 114-116 °C | [8] |

| Boiling Point | 262.166 °C at 760 mmHg | [8] |

| Density | 1.49 g/cm³ | [8] |

| Flash Point | 95.888 °C | [8] |

| Purity | ≥96%, 98% | [3][6] |

| Appearance | White to off-white solid | [2] |

| Storage | 2°C - 8°C, stored under nitrogen in an inert atmosphere | [3][5][6] |

Table 2: Computed Properties and Identifiers

| Identifier | Value | Source |

| InChI | InChI=1S/C8H7BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | [1][6][7] |

| InChI Key | YBXGUHGVNUFFJU-UHFFFAOYSA-N | [1][6][7] |

| SMILES | CC1=C(C=CC(=C1)C=O)Br | [1][3][5][7] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [3] |

| logP | 2.57002 | [3] |

| H-Bond Acceptors | 1 | [3] |

| H-Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural confirmation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum shows characteristic signals for the aromatic protons, the aldehyde proton, and the methyl protons. The aldehydic proton is notably deshielded due to the electron-withdrawing nature of the carbonyl group, appearing as a singlet around δ 9.94-9.95 ppm.[1]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides further structural detail, with distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon atoms attached to the bromine and methyl groups), and the methyl carbon.

Synthesis and Reactivity

Several synthetic routes to this compound have been established, offering flexibility in precursor selection and reaction conditions.

Synthesis Methodologies

-

Bromination of 3-Methylbenzaldehyde : This direct approach involves the electrophilic bromination of 3-methylbenzaldehyde. The methyl group acts as an ortho-para director, influencing the position of the incoming bromine atom.[1]

-

Oxidation of (4-bromo-3-methylphenyl)methanol (B136240) : A reliable method involves the oxidation of the corresponding benzyl (B1604629) alcohol. Using manganese(IV) oxide in dichloromethane (B109758) at room temperature can achieve yields of approximately 89%.[1]

-

Reduction of 4-bromo-3-methylbenzonitrile (B1271910) : The nitrile can be reduced to the aldehyde using reagents such as Diisobutylaluminum hydride (DIBAL-H). This method has reported yields of around 43%.[1]

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups: the aldehyde and the bromine atom.

-

Aldehyde Group Reactions : The aldehyde moiety can undergo reduction to the corresponding alcohol or oxidation to a carboxylic acid.[2] It is also a key participant in condensation reactions and the formation of imines.

-

Bromo Group Reactions : The bromine atom on the aromatic ring is susceptible to nucleophilic substitution and is an excellent handle for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds.[2]

Experimental Protocols

Suzuki Coupling Reaction of this compound

This protocol details a representative Suzuki coupling reaction, a powerful method for forming bi-aryl compounds.[2]

Objective: To synthesize a bi-aryl compound via a palladium-catalyzed cross-coupling reaction between this compound and an organoboronic acid.

Materials:

-

This compound (1.99 g, 0.001 mol)

-

3-Fluorophenylboronic acid (1.67 g, 0.0012 mol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 0.0015 mol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (578 mg, 0.5 mmol)

-

Toluene (B28343) (50 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry reaction flask, add this compound, 3-fluorophenylboronic acid, anhydrous K₂CO₃, and Pd(PPh₃)₄.

-

Add toluene to the flask to create a suspension.

-

Heat the reaction mixture to reflux and maintain stirring for approximately 24 hours.

-

After the reaction is complete, cool the mixture and pour it into a separatory funnel containing a 1:1 mixture of ethyl acetate and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude product, which can be further purified by column chromatography.

Applications in Research and Development

This compound is a valuable intermediate in several fields:

-

Organic Synthesis : It is a fundamental building block for constructing more complex organic molecules and scaffolds.[1][5]

-

Pharmaceutical and Drug Development : The compound is used in the synthesis of biologically active molecules.[1] Notably, it has been identified as a potential raw material for the synthesis of inhibitors for the epigenetic enzyme PRC2.[2] Its structure is also relevant in structure-activity relationship studies, for instance, in modulating hemoglobin oxygen affinity.[1]

-

Flavor and Fragrance Industry : Its aromatic properties make it a candidate for use in flavoring agents and perfumes.[1]

Safety and Handling

It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory environment.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Statements | H302 | Harmful if swallowed | [6][7] |

| H315 | Causes skin irritation | [5][6][7] | |

| H319 | Causes serious eye irritation | [5][6][7] | |

| H332 | Harmful if inhaled | [6] | |

| H335 | May cause respiratory irritation | [5][6][7] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6] |

| P264 | Wash skin thoroughly after handling | [5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [5][6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [5] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [5][6] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention | [5] |

This guide consolidates critical technical information for this compound, providing a foundation for its safe and effective use in research and development. The detailed protocols and structured data are intended to support scientists in leveraging this versatile compound for innovative applications.

References

- 1. Buy this compound | 78775-11-8 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 78775-11-8 | FB68056 [biosynth.com]

- 6. This compound | 78775-11-8 [sigmaaldrich.com]

- 7. This compound | C8H7BrO | CID 10921521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 4-Bromo-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-methylbenzaldehyde (CAS No. 78775-11-8), a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, its role as a building block for pharmacologically active molecules, and essential safety information.

Core Chemical and Physical Properties

This compound is a substituted aromatic aldehyde featuring a bromine atom and a methyl group on the benzene (B151609) ring. This substitution pattern imparts a unique reactivity profile, making it a valuable reagent in the synthesis of complex organic molecules.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO | [2][3] |

| Molecular Weight | 199.04 g/mol | [3] |

| CAS Number | 78775-11-8 | [3] |

| Appearance | Colorless to white oil or solid | [1] |

| Melting Point | 114-116 °C | [1] |

| Boiling Point | 262 °C | [1] |

| Density | 1.49 g/cm³ | |

| Flash Point | 96 °C | |

| Solubility | Sparingly soluble in water; Soluble in ethyl acetate (B1210297) and chloroform. | |

| Topological Polar Surface Area | 17.07 Ų | [2] |

| LogP | 2.57 | [2] |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton (around 9-10 ppm), a singlet for the methyl group protons (around 2.4 ppm), and signals in the aromatic region (7-8 ppm) corresponding to the three protons on the benzene ring.

-

¹³C NMR: The spectrum should display a signal for the carbonyl carbon of the aldehyde (around 190 ppm), signals for the aromatic carbons (between 120-140 ppm), and a signal for the methyl carbon (around 20 ppm).

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretches of the aldehyde (around 2850 and 2750 cm⁻¹), and C-Br stretch (in the fingerprint region).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

Experimental Protocols

This compound's utility is highlighted by its role in various synthetic procedures. Below are detailed protocols for its synthesis and a key cross-coupling reaction.

Synthesis of this compound via Oxidation

This protocol describes the synthesis of this compound from its corresponding alcohol.

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Procedure:

-

(4-Bromo-3-methylphenyl)methanol (420 mg, 2.09 mmol) is dissolved in dichloromethane (6 mL) at room temperature.

-

Manganese dioxide (1.82 g, 20.9 mmol) is subsequently added to this solution.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion of the reaction, the insoluble solid is removed by filtration.

-

The filtrate is then concentrated under reduced pressure to yield this compound as an oil (372 mg, 89% yield).

Suzuki Coupling Reaction Using this compound

This protocol details a palladium-catalyzed Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.

Workflow for the Suzuki Coupling Reaction

Caption: A flowchart of the Suzuki coupling reaction.

Procedure:

-

In a dry reaction flask, add a suspension of this compound (1.99 g, 0.001 mol) and 3-fluorophenylboronic acid (1.67 g, 0.0012 mol) in toluene (50 mL).

-

To this suspension, add anhydrous K₂CO₃ (2.07 g, 0.0015 mol) and Pd(PPh₃)₄ (578 mg, 0.5 mmol).

-

Heat the resulting reaction mixture to reflux and stir under these conditions for approximately 24 hours.

-

After the reaction is complete, pour the mixture into a 1:1 mixture of ethyl acetate and water.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

The final product is obtained after purification.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of pharmacologically active compounds. Its dual reactivity, stemming from the aldehyde group and the bromine atom, allows for diverse chemical transformations. The aldehyde group can undergo nucleophilic additions, while the aryl bromide is suitable for metal-catalyzed cross-coupling reactions.

Role in the Synthesis of PRC2 Inhibitors

There is research interest in using this compound as a starting material for the synthesis of inhibitors of the Polycomb Repressive Complex 2 (PRC2). PRC2 is a histone methyltransferase that plays a crucial role in epigenetic gene silencing. Overactivity of PRC2 is implicated in several cancers, making it an important therapeutic target.

The PRC2 Signaling Pathway and Inhibition

Caption: The role of PRC2 in gene silencing and its inhibition.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Hazard Statements: H302, H315, H319, H335

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a cool, dry place under an inert atmosphere.

References

An In-depth Technical Guide to 4-Bromo-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-3-methylbenzaldehyde, a key chemical intermediate in various fields of chemical synthesis and drug discovery. This document outlines its chemical properties, spectroscopic data, safety and handling protocols, and common synthetic routes.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis.[1][2] It presents as a white to off-white solid or a colorless to white oil and is characterized by the presence of a bromine atom and a methyl group on the benzaldehyde (B42025) ring.[1][3] While sparingly soluble in water, it dissolves in common organic solvents like ethyl acetate (B1210297) and chloroform.[3]

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 78775-11-8 | [1][4] |

| Molecular Formula | C₈H₇BrO | [1][5] |

| Molecular Weight | 199.04 g/mol | [1][4] |

| Melting Point | 114-116 °C | [1][6] |

| Boiling Point | 262 °C | [1][6] |

| Appearance | White to off-white solid or colorless to white oil | [1][3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.

| Spectroscopic Data | Description | Source |

| ¹H NMR | The aldehydic proton characteristically appears as a singlet at a downfield chemical shift of approximately δ 9.94-9.95 ppm due to the deshielding effect of the carbonyl group.[1] | [1] |

| ¹³C NMR | Provides information on the carbon framework of the molecule. | [1] |

| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern. | |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the aldehyde C-H and C=O stretches. |

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or a fume hood.[1]

| GHS Pictogram | Hazard Class | Hazard Statement |

|

| Acute toxicity (oral), Skin irritation, Eye irritation, Specific target organ toxicity — single exposure (respiratory tract irritation) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Data sourced from PubChem and commercial supplier safety data sheets.[4][7]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the oxidation of the corresponding alcohol, (4-bromo-3-methylphenyl)methanol (B136240).

Experimental Protocol: Oxidation of (4-bromo-3-methylphenyl)methanol

This protocol describes the synthesis of this compound via the oxidation of (4-bromo-3-methylphenyl)methanol using manganese dioxide.

Materials:

-

(4-bromo-3-methylphenyl)methanol

-

Manganese dioxide (MnO₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve (4-bromo-3-methylphenyl)methanol (1 equivalent) in dichloromethane at room temperature.

-

Add manganese dioxide (10 equivalents) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the solid manganese dioxide.

-

Wash the solid residue with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield this compound.[8]

References

- 1. Buy this compound | 78775-11-8 [smolecule.com]

- 2. This compound | 78775-11-8 | FB68056 [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C8H7BrO | CID 10921521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. lookchem.com [lookchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 4-BROMO-3-METHYL-BENZALDEHYDE | 78775-11-8 [chemicalbook.com]

A Technical Guide to 4-Bromo-3-methylbenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate and versatile building block in organic synthesis. Its unique structure, featuring an aldehyde functional group, a bromine atom, and a methyl group on a benzene (B151609) ring, allows for a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of complex organic molecules, including pharmaceutical scaffolds and agrochemicals. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key applications in research and development.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₈H₇BrO.[1] It is also known by its IUPAC name, this compound, and CAS number 78775-11-8.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| CAS Number | 78775-11-8 | [1] |

| Appearance | Colorless to white oil or solid | [1] |

| Melting Point | 114-116 °C | [1] |

| Boiling Point | ~262 °C | [1] |

| Purity | Typically ≥98% |

Table 2: Spectroscopic and Safety Information

| Parameter | Description | Reference(s) |

| ¹H NMR | Expected signals for aldehydic, aromatic, and methyl protons. Aromatic region simplified due to para-like substitution pattern. | [2] |

| ¹³C NMR | Expected signals for carbonyl, aromatic, and methyl carbons. | [3] |

| IR Spectroscopy | Characteristic C=O stretch for aldehyde (~1700 cm⁻¹), C-H stretches for aldehyde, aromatic, and methyl groups. | [4] |

| Safety | Irritating to skin, eyes, and respiratory system. Harmful if swallowed. | [1] |

| Hazard Statements | H302, H315, H319, H335 | [5] |

| Precautionary Statements | P261, P280, P305+P351+P338 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of its corresponding alcohol, (4-bromo-3-methylphenyl)methanol.[1] An alternative approach involves the electrophilic bromination of 3-methylbenzaldehyde.[6]

Synthesis via Oxidation of (4-Bromo-3-methylphenyl)methanol

This method provides a high-yield route to the target compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

(4-Bromo-3-methylphenyl)methanol (420 mg, 2.09 mmol) is dissolved in dichloromethane (6 mL) at room temperature.[1]

-

Manganese dioxide (1.82 g, 20.9 mmol) is subsequently added to this solution.[1]

-

The reaction mixture is stirred at room temperature for 12 hours.[1]

-

Upon completion of the reaction, the insoluble solid is removed by filtration.[1]

-

The filtrate is concentrated under reduced pressure to afford This compound (372 mg, 89% yield) as an oil.[1]

Chemical Reactivity and Applications

The dual functionality of the aldehyde group and the bromine atom makes this compound a highly reactive and versatile intermediate in organic synthesis.[6]

Grignard Reaction

The aldehyde group can readily undergo nucleophilic addition. For instance, reaction with a Grignard reagent such as methyl magnesium bromide converts the aldehyde to a secondary alcohol. This alcohol can then be oxidized to the corresponding acetophenone.[7]

Experimental Protocol for Grignard Reaction and Subsequent Oxidation:

-

A solution of This compound (4 g, 20 mmol) in dry tetrahydrofuran (B95107) (40 mL) is cooled to 0°C under a nitrogen atmosphere.[7]

-

Methyl magnesium bromide (20 mL, 1N in tetrahydrofuran) is added dropwise.[7]

-

The ice bath is removed, and the mixture is stirred for 2 hours.[7]

-

The reaction is quenched with aqueous ammonium (B1175870) chloride (40 mL) and extracted with dichloromethane (3 x 20 mL).[7]

-

The combined organic phases are dried over sodium sulphate, filtered, and concentrated. The residue is purified by column chromatography to yield 1-(4-bromo-3-methylphenyl)ethanol.[7]

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of complex molecular scaffolds used in the development of new pharmaceuticals.[6]

-

Pharmaceutical Intermediates: It serves as a key starting material for a variety of more complex molecules with potential biological activity.[7]

-

Synthesis of Bioactive Scaffolds: Its reactivity allows for its incorporation into diverse molecular frameworks, which are foundational structures for drug candidates.[7]

-

Epigenetic Enzyme Inhibitors: Research has suggested its potential utility in the synthesis of inhibitors for enzymes such as Polycomb Repressive Complex 2 (PRC2), which is a target in cancer therapy.[8][9]

-

Other Therapeutic Areas: Derivatives of this compound have been used to synthesize molecules with potential applications as opioid receptor antagonists and PPARδ agonists for conditions like osteoporosis.[10]

Caption: Role of this compound in drug development.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a chemical intermediate of significant value to the research, pharmaceutical, and chemical synthesis industries. Its well-defined reactivity, coupled with established synthetic protocols, makes it an essential tool for the construction of novel and complex molecules. This guide provides the foundational technical information required for its safe handling, synthesis, and application in advanced scientific research and drug development endeavors.

References

- 1. 4-BROMO-3-METHYL-BENZALDEHYDE | 78775-11-8 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound | 78775-11-8 | FB68056 [biosynth.com]

- 6. Buy this compound | 78775-11-8 [smolecule.com]

- 7. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

A Technical Guide to the Solubility of 4-Bromo-3-methylbenzaldehyde in Organic Solvents

This technical guide provides an in-depth overview of the solubility of 4-Bromo-3-methylbenzaldehyde, a key intermediate in organic synthesis and drug development. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation strategies. This document collates available solubility data, presents a detailed experimental protocol for its determination, and outlines a significant synthetic application.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility characteristics.

| Property | Value |

| CAS Number | 78775-11-8[1][2][3] |

| Molecular Formula | C₈H₇BrO[1][2] |

| Molecular Weight | 199.04 g/mol [1][2] |

| Appearance | Colorless to white oil or solid[4] |

| Melting Point | 114-116 °C[4] |

| Boiling Point | 262.166 °C at 760 mmHg |

| Density | 1.49 g/cm³ |

Solubility Profile

Currently, publicly available literature lacks extensive quantitative solubility data for this compound across a wide array of organic solvents. However, qualitative assessments are available and summarized below.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility Description |

| Acetonitrile | Sparingly Soluble[5] |

| Chloroform | Slightly Soluble[5] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[5] |

| Methanol | Sparingly Soluble[5] |

| Ethyl Acetate | Soluble |

| Water | Sparingly Soluble |

The solubility of aldehydes and ketones in organic solvents is influenced by the polarity of the carbonyl group. For smaller aldehydes, solubility in polar solvents like water is observed. However, as the carbon chain length increases, the nonpolar character of the molecule dominates, leading to decreased solubility in polar solvents and increased solubility in nonpolar organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility

For solvents where quantitative data is not available, the isothermal shake-flask method is a reliable technique to determine the equilibrium solubility. The following protocol is adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent (HPLC grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has stabilized.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to remain undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed swiftly to minimize any temperature fluctuations that could alter the solubility.

-

-

Analysis (HPLC Method):

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Inject the filtered sample into the HPLC system and record the chromatogram.

-

Determine the concentration of this compound in the sample using the established calibration curve.

-

-

Calculation of Solubility:

-

The concentration obtained from the HPLC analysis represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The results are typically expressed in mg/mL or mol/L.

-

Key Synthetic Application: Suzuki-Miyaura Coupling

This compound is a valuable building block in organic synthesis, frequently utilized in cross-coupling reactions. The presence of a bromine atom on the aromatic ring makes it an ideal substrate for reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] A palladium(0) catalyst is typically employed.

Experimental Workflow: Suzuki-Miyaura Coupling of this compound

The following diagram illustrates a typical experimental workflow for this reaction.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H7BrO | CID 10921521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 78775-11-8|this compound|BLD Pharm [bldpharm.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. 78775-11-8 CAS MSDS (4-BROMO-3-METHYL-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-3-methylbenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3-methylbenzaldehyde is a versatile bifunctional organic compound that serves as a crucial building block in modern synthetic chemistry.[1][2] Its structure, featuring both an aldehyde group and an aryl bromide, allows for a diverse range of chemical transformations. The aldehyde moiety is susceptible to nucleophilic attack and oxidation/reduction reactions, while the bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions.[3] This dual reactivity makes it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for biochemical research.[1][2] For instance, it has been identified as a potential raw material for the synthesis of epigenetic enzyme PRC2 inhibitors.[3] The electronic landscape of the aromatic ring is influenced by the electron-withdrawing bromine atom and the electron-donating methyl group, creating an asymmetric distribution of electron density that contributes to its distinct reactivity profile.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It typically appears as a colorless to white oil or solid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78775-11-8 | [1][4][5] |

| Molecular Formula | C₈H₇BrO | [1][5][6] |

| Molecular Weight | 199.04 g/mol | [1][5] |

| Melting Point | 114-116 °C | [1][7] |

| Boiling Point | 262 °C at 760 mmHg | [1][7] |

| Appearance | Colorless to white oil or solid | [1] |

| Solubility | Sparingly soluble in water; Soluble in ethyl acetate (B1210297), chloroform | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | δ 9.94-9.95 ppm (singlet, aldehydic proton) | [1] |

| ¹³C NMR | Characteristic signals for aromatic and carbonyl carbons | [1] |

| InChI Key | YBXGUHGVNUFFJU-UHFFFAOYSA-N | [1][5] |

| SMILES | CC1=C(C=CC(=C1)C=O)Br | [1][5] |

Synthesis Pathways

Several reliable methods have been established for the synthesis of this compound. The primary routes involve the oxidation of the corresponding benzyl (B1604629) alcohol, the reduction of a benzonitrile (B105546) precursor, or the direct bromination of 3-methylbenzaldehyde.

Caption: Key synthetic routes to this compound.

Detailed Experimental Protocols for Synthesis

Protocol 3.1.1: Oxidation of (4-Bromo-3-methylphenyl)methanol [1][4] This method utilizes manganese dioxide (MnO₂) for the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.[1]

-

Dissolve (4-Bromo-3-methylphenyl)methanol (2.09 mmol, 420 mg) in dichloromethane (B109758) (6 mL) at room temperature.[4]

-

Add manganese dioxide (10 equivalents, 20.9 mmol, 1.82 g) to the solution.[1][4]

-

Stir the reaction mixture vigorously at room temperature for 12 hours.[1][4]

-

Upon completion, filter the mixture to remove the insoluble manganese solids.

-

Concentrate the filtrate under reduced pressure to yield this compound. (Reported yield: 89%).[4]

Protocol 3.1.2: Reduction of 4-Bromo-3-methylbenzonitrile [1] This route employs diisobutylaluminum hydride (DIBAL-H) for the selective reduction of the nitrile group.

-

Dissolve 4-bromo-3-methylbenzonitrile in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to a low temperature, typically between -60°C and 0°C.[1]

-

Add diisobutylaluminum hydride (1.5 to 2.6 equivalents) dropwise, maintaining the low temperature to control the reaction rate.[1]

-

Allow the reaction to proceed for 2 to 3 hours.[1]

-

Perform an aqueous workup to hydrolyze the intermediate imine aluminum complex, yielding the aldehyde. (Reported yields: 84% to 93%).[1]

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the aryl bromide. This allows for sequential or orthogonal chemical modifications.

Caption: Overview of the reactivity of this compound.

Reactions Involving the Aldehyde Group

The aldehyde functional group is a primary site for reactivity, readily undergoing oxidation, reduction, and nucleophilic addition.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid, using various oxidizing agents.[3]

-

Reduction: The aldehyde is easily reduced to (4-bromo-3-methylphenyl)methanol using reducing agents such as sodium borohydride (B1222165) or diisobutylaluminum hydride.[1][3]

-

Nucleophilic Addition: The electrophilic carbonyl carbon reacts with a range of nucleophiles.[1] For example, Grignard reagents like methyl magnesium bromide add to the carbonyl to form secondary alcohols after workup.[1][8]

-

Condensation Reactions: It undergoes condensation with primary amines to form imines.[1]

Protocol 4.1.1: Nucleophilic Addition of Grignard Reagent [8]

-

Dissolve this compound (20 mmol, 4 g) in dry tetrahydrofuran (B95107) (40 mL) under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add methyl magnesium bromide (1N in THF, 20 mL) dropwise to the solution.

-

Remove the ice bath and stir the mixture for 2 hours at room temperature.

-

Quench the reaction by adding aqueous ammonium (B1175870) chloride (40 mL).

-

Extract the product with dichloromethane (3 x 20 mL).

-

Dry the combined organic phases over sodium sulphate, filter, and concentrate to give a residue.

-

Purify the residue by column chromatography to yield 1-(4-bromo-3-methylphenyl)ethanol.

Reactions Involving the Aryl Bromide: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is a key site for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound, typically a boronic acid, to form a biaryl structure.[3][9] This reaction is widely used due to its mild conditions and tolerance of various functional groups.[9][10]

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol 4.2.1.1: Suzuki Coupling with 3-Fluorophenylboronic Acid [3]

-

In a dry reaction flask, create a suspension of this compound (0.001 mol, 1.99 g) and 3-fluorophenylboronic acid (0.0012 mol, 1.67 g) in toluene (B28343) (50 mL).

-

Add anhydrous potassium carbonate (K₂CO₃) (0.0015 mol, 2.07 g) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mmol, 578 mg) to the suspension.

-

Heat the reaction mixture to reflux and stir for approximately 24 hours.

-

After completion, cool the mixture and pour it into a 1:1 mixture of ethyl acetate and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude product, which can be further purified by chromatography.

The Sonogashira coupling reaction involves the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][12][13] This reaction is highly efficient for synthesizing arylalkynes.

Caption: General scheme for the Sonogashira coupling reaction.

The Heck (or Mizoroki-Heck) reaction is the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene.[14][15] This reaction is a powerful tool for vinylation of aryl halides.

Caption: General scheme for the Heck coupling reaction.

Applications in Research and Development

This compound is a valuable intermediate in various fields:

-

Pharmaceutical Synthesis: It serves as a starting material for constructing complex molecular scaffolds that form the core of biologically active molecules and potential drug candidates.[1]

-

Biochemical Research: Its versatile reactivity makes it an ideal precursor for synthesizing molecular probes used to study enzyme kinetics, receptor binding, and cellular signaling pathways.

-

Organic Materials: The compound is used in the synthesis of conjugated organic materials with potential applications in electronics and photonics.[7]

Safety and Handling

This compound is considered an irritant to the skin, eyes, and respiratory system.[1][16] It is combustible and may emit toxic fumes upon combustion.[16] Standard laboratory safety protocols should be followed, including handling in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[1][16] It should be stored in a cool, dry place, preferably under an inert atmosphere.[7]

References

- 1. Buy this compound | 78775-11-8 [smolecule.com]

- 2. This compound | 78775-11-8 | FB68056 [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. 4-BROMO-3-METHYL-BENZALDEHYDE | 78775-11-8 [chemicalbook.com]

- 5. This compound | C8H7BrO | CID 10921521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. lookchem.com [lookchem.com]

- 8. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Safety and Hazards of 4-Bromo-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, hazards, and handling of 4-Bromo-3-methylbenzaldehyde (CAS No. 78775-11-8). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation and practical safety guidance.

Chemical Identification and Physical Properties

This compound is an aromatic aldehyde with the molecular formula C₈H₇BrO.[1][2] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO | [1][2] |

| Molecular Weight | 199.04 g/mol | [1][2] |

| CAS Number | 78775-11-8 | [1][2] |

| Appearance | Colorless to white oil or solid | [1] |

| Melting Point | 114-116 °C | [1] |

| Boiling Point | ~262 °C at 760 mmHg | [1] |

| Storage Temperature | 2°C - 8°C in an inert atmosphere | [3][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2][5] Exposure can lead to various health effects, necessitating careful handling and the use of appropriate personal protective equipment.[3][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][5] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | [2][5] |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation | [2][5] |

The corresponding GHS pictograms, signal word, and precautionary statements are summarized in Table 3.

Table 3: GHS Label Elements

| Element | Description | Source(s) |

| Pictogram | [2][4] | |

| Signal Word | Warning | [2][4] |

| Hazard Statements | H302, H312, H315, H319, H332, H335 | [4][5] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501 | [5][6] |

Experimental Protocols

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a fume hood.[3][5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

-

Skin Protection: Wear compatible chemical-resistant gloves and protective clothing to prevent skin exposure.[3][7]

-

Respiratory Protection: If ventilation is inadequate, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using this product.[5] Wash hands and any exposed skin thoroughly after handling.[5][6] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[5][8]

Storage

-

Store in a cool, dry, and well-ventilated area.[5]

-

Store locked up.[5]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]

The logical workflow for ensuring safety when working with this compound is illustrated in the following diagram.

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In the event of exposure, immediate first aid is crucial.

Table 4: First Aid Measures for this compound

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5][6] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [5][6] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [5][6] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting. | [5][6] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Hazards from Combustion: Thermal decomposition can lead to the release of irritating gases and vapors.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, labeled container for disposal.[5]

Toxicological and Ecological Information

Toxicological Information

Long-term exposure effects have not been fully investigated.[11] The primary known toxicological effects are acute toxicity upon ingestion, skin contact, and inhalation, as well as irritation to the skin, eyes, and respiratory system.[5]

Ecological Information

There is limited information available on the ecological effects of this compound. It is advised to prevent its release into the environment.[6]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[5] The material should be disposed of at an approved waste disposal plant.[6]

This guide is intended to provide comprehensive safety and hazard information for this compound. It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before handling this chemical.

References

- 1. Buy this compound | 78775-11-8 [smolecule.com]

- 2. This compound | C8H7BrO | CID 10921521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. This compound | 78775-11-8 [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

The Pivotal Role of 4-Bromo-3-methylbenzaldehyde in Modern Biochemical Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-methylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a crucial and versatile building block in the landscape of biochemical research and pharmaceutical development. Its unique structural features, comprising a reactive aldehyde group and a strategically positioned bromo substituent, offer a powerful scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core applications of this compound, providing a comprehensive overview of its role in the synthesis of novel therapeutic agents, detailed experimental protocols, and an exploration of the structure-activity relationships of its derivatives.

Chemical Properties and Reactivity

This compound is a solid at room temperature, characterized by the presence of an aldehyde functional group and a bromine atom on a methyl-substituted benzene (B151609) ring. This combination of functional groups imparts a high degree of reactivity, making it an ideal starting material for a variety of organic transformations. The aldehyde group readily participates in reactions such as nucleophilic additions, condensations, and reductive aminations, allowing for the construction of complex molecular frameworks.[1] Simultaneously, the bromo group serves as a versatile handle for cross-coupling reactions, most notably the Suzuki coupling, enabling the formation of carbon-carbon bonds and the synthesis of biaryl structures.[2]

Applications in the Synthesis of Bioactive Molecules

The true value of this compound in biochemical research lies in its utility as a precursor for compounds with significant therapeutic potential. Its derivatives have been investigated for a range of biological activities, including anticancer and enzyme inhibitory effects.

Anticancer Agents

Research into the anticancer potential of compounds derived from brominated benzaldehydes has shown promising results. For instance, a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides, which can be synthesized from the corresponding bromobenzaldehydes, have demonstrated potent cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Bromobenzohydrazide Derivatives

| Compound | Substitution | Cancer Cell Line | IC50 (µM) |

| 1 | 4-Bromobenzylidene | HCT116 | 2.10 |

| 2 | 3-Bromobenzylidene | HCT116 | 1.80 |

| 3 | 4-Hydroxybenzylidene | HCT116 | 3.20 |

| 4 | 4-Methoxybenzylidene | HCT116 | 2.50 |

| 5 | 3,4-Dimethoxybenzylidene | HCT116 | 1.20 |

| Tetrandrine (Standard) | - | HCT116 | 1.53 |

| 5-Fluorouracil (Standard) | - | HCT116 | 4.60 |

Data synthesized from a study on 3/4-bromobenzohydrazide derivatives.[3]

Enzyme Inhibitors

Derivatives of this compound have also been explored as inhibitors of various enzymes. The structural scaffold provided by this starting material allows for the design of molecules that can fit into the active sites of specific enzymes, thereby modulating their activity.

Experimental Protocols

General Synthesis of N'-(Substituted benzylidene)benzohydrazides

This protocol outlines a general method for the synthesis of benzohydrazide (B10538) derivatives, which can be adapted using this compound as a starting point to generate the corresponding hydrazide.

Materials:

-

Appropriate 3/4-bromobenzohydrazide (synthesized from the corresponding bromo-methylbenzoic acid)

-

Substituted benzaldehyde (B42025)

-

Glacial acetic acid

Procedure:

-

A mixture of the appropriate 3/4-bromobenzohydrazide (0.01 mol) and the desired substituted benzaldehyde (0.01 mol) is refluxed in ethanol (30 mL) for 3-4 hours in the presence of 2-3 drops of glacial acetic acid.[3]

-

The progress of the reaction is monitored by thin-layer chromatography.

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solid product that separates out is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure N'-(substituted benzylidene)benzohydrazide.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human colorectal carcinoma (HCT116) cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

HCT116 cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

-

The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.[3]

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[3]

-

The medium is then removed, and the formazan (B1609692) crystals formed are dissolved by adding 100 µL of a solubilization buffer.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

Signaling Pathways and Structure-Activity Relationships

While the precise mechanisms of action for many derivatives of this compound are still under investigation, the structure-activity relationship (SAR) data from studies on related compounds provide valuable insights. For the bromobenzohydrazide series, the nature and position of the substituent on the benzylidene ring significantly influence the anticancer activity. For example, the presence of methoxy (B1213986) groups at the 3 and 4 positions of the benzylidene ring resulted in the most potent compound in the series.[3] This suggests that electronic and steric factors play a crucial role in the interaction of these molecules with their biological targets.

The anticancer activity of such compounds may be attributed to their ability to induce apoptosis. One plausible, though not definitively proven for this specific class of compounds, mechanism could involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.

Below is a hypothetical signaling pathway that could be targeted by bioactive derivatives of this compound, leading to the induction of apoptosis.

Caption: Hypothetical PI3K/Akt signaling pathway potentially modulated by bioactive derivatives.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of derivatives from this compound.

Caption: General workflow from synthesis to lead compound identification.

Conclusion

This compound is a cornerstone molecule in contemporary biochemical research, offering a versatile platform for the synthesis of novel, biologically active compounds. Its utility in generating libraries of derivatives for screening against various diseases, particularly cancer, is invaluable. The ability to systematically modify its structure allows for detailed structure-activity relationship studies, which are crucial for the rational design of more potent and selective therapeutic agents. Future research will undoubtedly continue to uncover new applications for this remarkable building block, further solidifying its importance in the field of drug discovery.

References

The Versatility of 4-Bromo-3-methylbenzaldehyde: A Building Block in Modern Organic Synthesis

For Immediate Release

SHANGHAI, China – December 22, 2025 – 4-Bromo-3-methylbenzaldehyde, a versatile aromatic aldehyde, is a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, makes it an invaluable intermediate for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of its core applications in organic synthesis, complete with experimental protocols and data presented for comparative analysis.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₇BrO and a molecular weight of 199.05 g/mol . It is sparingly soluble in water but demonstrates good solubility in common organic solvents, making it suitable for a variety of reaction conditions.

| Property | Value |

| CAS Number | 78775-11-8 |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.05 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 114-116 °C |

| Boiling Point | 262 °C at 760 mmHg |

Core Reactions and Synthetic Utility

The dual reactivity of this compound, stemming from its aldehyde functionality and the carbon-bromine bond, allows for a diverse range of chemical transformations. This makes it a strategic starting material in multi-step syntheses.

Carbon-Carbon Bond Forming Reactions

The bromine atom on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and acetylenic frameworks.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between the aryl bromide and a boronic acid or ester.

Diagram of the Suzuki-Miyaura Coupling reaction pathway.

Caption: Suzuki-Miyaura Coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), a substituted phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) is heated in a solvent system like toluene/water under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up by extraction and purified by column chromatography to yield the corresponding biaryl derivative.

| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |

2. Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.

Diagram of the Sonogashira Coupling reaction pathway.

Caption: Sonogashira Coupling of this compound.

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine) are added. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. Work-up and purification by chromatography afford the desired alkynylarene.[1]

| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25-50 | 4-8 | 80-90 |

| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | Cs₂CO₃ | MeCN | 75 | 12 | 75-85 |

Reactions of the Aldehyde Group

The aldehyde functional group in this compound is a gateway to a multitude of synthetic transformations, including olefination and reductive amination reactions.

1. Horner-Wadsworth-Emmons (HWE) Reaction: This reaction provides a stereoselective method for the synthesis of alkenes, typically with a strong preference for the (E)-isomer, from the aldehyde and a phosphonate (B1237965) ylide.[2][3]

Diagram of the Horner-Wadsworth-Emmons reaction pathway.

Caption: Horner-Wadsworth-Emmons reaction of this compound.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

A phosphonate ester, such as triethyl phosphonoacetate, is deprotonated with a base (e.g., NaH, K₂CO₃/DBU) in an anhydrous solvent like THF to generate the corresponding ylide.[4] this compound (1.0 eq) is then added to the ylide solution, and the reaction is stirred at room temperature until completion. Aqueous work-up followed by purification yields the α,β-unsaturated ester.[4]

| Phosphonate Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | E:Z Ratio |

| Triethyl phosphonoacetate | NaH | THF | 0 to rt | 2 | ~80 | >95:5 |

| Triethyl phosphonoacetate | K₂CO₃/DBU | neat | rt | 2 | ~95 | 99:1 |

2. Wittig Reaction: A classic method for alkene synthesis, the Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide.[1][4]

Diagram of the Wittig reaction pathway.

Caption: Wittig reaction of this compound.

Experimental Protocol: Wittig Reaction

A phosphonium (B103445) salt, such as benzyltriphenylphosphonium (B107652) chloride, is treated with a strong base (e.g., n-BuLi, NaH, or NaOH) to generate the phosphorus ylide in situ. This compound is then added to the ylide, and the reaction mixture is stirred. The product alkene is isolated after work-up and purification. A solvent-free approach using potassium phosphate (B84403) as the base has also been reported.

| Ylide Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzyltriphenylphosphonium chloride | NaOH | CH₂Cl₂/H₂O | rt | 0.5 | High |

| Methyltriphenylphosphonium bromide | NaH | THF | rt | 2-4 | Good |

3. Reductive Amination: This reaction is a versatile method for the synthesis of secondary and tertiary amines from the aldehyde and a primary or secondary amine, respectively, in the presence of a reducing agent.

Diagram of the Reductive Amination reaction pathway.

Caption: Reductive Amination of this compound.

Experimental Protocol: Reductive Amination

This compound (1.0 eq) and an amine (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., methanol, THF). A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then added to the mixture. The reaction is stirred until the starting aldehyde is consumed. After work-up, the desired amine is obtained.

| Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | NaBH₄ | THF | rt | 0.3-0.7 | 88-93 |

| Morpholine | NaBH(OAc)₃ | Dichloromethane | rt | 4-12 | Good |

Applications in Target-Oriented Synthesis

The synthetic versatility of this compound has led to its use as a key intermediate in the synthesis of various biologically active compounds and functional materials.

Synthesis of Agrochemicals:

This compound is a precursor in the synthesis of certain classes of fungicides, such as triazolopyrimidines. The aldehyde functionality can be transformed into a key heterocyclic core, while the bromo-substituent allows for further diversification of the final molecule through cross-coupling reactions.

Pharmaceutical Research:

While direct synthesis of a marketed drug from this compound is not widely documented, its structural motif is present in molecules of medicinal interest. For instance, it has been investigated as a potential starting material for the synthesis of inhibitors of the Polycomb Repressive Complex 2 (PRC2), a target in cancer therapy. The synthesis of the EZH2 inhibitor GSK343, for example, involves intermediates that could potentially be derived from 4-bromo-3-methyl-substituted aromatics.[5]

Materials Science:

The ability to introduce both alkynyl and biaryl functionalities through reactions at the bromine position makes this compound an attractive building block for the synthesis of organic electronic materials, including those for Organic Light-Emitting Diodes (OLEDs). The resulting extended π-conjugated systems are essential for the charge transport and emissive properties of these materials.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of transformations, making it a key intermediate in the synthesis of complex organic molecules for applications in agrochemicals, pharmaceuticals, and materials science. The reliable and well-understood reactions it undergoes provide chemists with a powerful tool for the construction of novel and functional compounds.

References

Methodological & Application

Synthesis of 4-Bromo-3-methylbenzaldehyde from 4-bromo-3-methylphenylmethanol

Abstract

This application note provides a detailed protocol for the synthesis of 4-bromo-3-methylbenzaldehyde from its corresponding alcohol, 4-bromo-3-methylphenylmethanol. The primary method detailed utilizes manganese dioxide (MnO2) for a selective and high-yield oxidation. This transformation is a crucial step in the synthesis of various complex organic molecules and pharmaceutical intermediates.[1][2][3] This document is intended for researchers and professionals in the fields of organic synthesis and drug development, providing comprehensive experimental procedures, data presentation, and workflow visualization.

Introduction

This compound is a valuable building block in organic synthesis due to its versatile functionalities—a reactive aldehyde group and a bromine atom that can participate in a variety of coupling reactions.[1] The selective oxidation of primary benzylic alcohols to aldehydes is a fundamental transformation in organic chemistry. While numerous methods exist, ranging from traditional chromium-based reagents to modern catalytic systems, the choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups.[4][5] This note focuses on the use of manganese dioxide (MnO₂), a mild and selective oxidizing agent for benzylic alcohols.[1][6]

Experimental Overview

The synthesis of this compound is achieved through the oxidation of 4-bromo-3-methylphenylmethanol. The general reaction scheme is presented below:

Reaction Scheme:

(4-bromo-3-methylphenyl)methanol (B136240) → this compound

This protocol will detail the experimental setup, reagent quantities, reaction conditions, and product purification and characterization.

Materials and Methods

Materials:

-

(4-bromo-3-methylphenyl)methanol

-

Manganese dioxide (activated)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Magnesium sulfate (B86663) (anhydrous) or Sodium sulfate (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

-

Standard laboratory glassware

Experimental Protocol

Oxidation of (4-bromo-3-methylphenyl)methanol

-

To a solution of (4-bromo-3-methylphenyl)methanol (420 mg, 2.09 mmol) in dichloromethane (6 mL) in a round-bottom flask, add activated manganese dioxide (1.82 g, 20.9 mmol).[6]

-

Stir the reaction mixture vigorously at room temperature for 12 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The starting material and product should have distinct Rf values.

-

Upon completion, filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the manganese dioxide solids.[6]

-

Wash the filter cake with additional dichloromethane to ensure complete recovery of the product.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.[6]

-

The crude product is obtained as an oil.[6]

Purification and Characterization

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of Hexanes and Ethyl Acetate.

-

Combine the fractions containing the pure product, as identified by TLC.

-

Evaporate the solvent under reduced pressure to yield this compound as a colorless to white oil or solid.[1]

-

The expected yield is approximately 372 mg (89%).[6]

-

Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy and confirm its purity.

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO | [1][7] |

| Molecular Weight | 199.04 g/mol | [1][7] |

| Appearance | Colorless to white oil or solid | [1] |

| Melting Point | 114-116 °C | [1] |

| Boiling Point | ~262 °C | [1] |

Table 2: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | (4-bromo-3-methylphenyl)methanol |

| Oxidizing Agent | Manganese Dioxide (MnO₂) |

| Stoichiometry (Oxidant:Substrate) | 10:1 |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Yield | 89% |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ 9.94-9.95 (s, 1H, CHO), Aromatic protons, δ 2.4 (s, 3H, CH₃) |

| IR (KBr) | ~1700 cm⁻¹ (C=O stretch of aldehyde) |

Alternative Oxidation Methods

While the MnO₂ protocol is effective, other methods for the oxidation of benzylic alcohols can be considered. The choice of method may depend on factors such as substrate sensitivity, desired reaction conditions, and environmental considerations.

Table 4: Comparison of Oxidation Methods for Benzylic Alcohols

| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temp | Good yields for simple alcohols | Toxic chromium reagent, hazardous solvent |

| Sodium Molybdate / H₂O₂ | 70 °C, Aqueous H₂O₂ | Greener alternative, avoids hazardous solvents | Requires catalyst preparation, heating |

| Eosin Y / O₂ / Light | Blue LED, O₂ atmosphere | Metal-free, green oxidant (O₂) | Requires photochemical setup |

| TEMPO / Co-oxidant | Various co-oxidants (e.g., bleach) | Highly selective for primary alcohols | Co-oxidant can be harsh |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The oxidation of 4-bromo-3-methylphenylmethanol to this compound using manganese dioxide is a reliable and high-yielding method. The protocol is straightforward, employing mild reaction conditions and a relatively simple workup procedure. This application note provides a comprehensive guide for researchers to successfully perform this synthesis and offers a comparative overview of alternative methods to suit various laboratory needs and green chemistry initiatives.

References

- 1. Buy this compound | 78775-11-8 [smolecule.com]

- 2. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. cs.gordon.edu [cs.gordon.edu]

- 5. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]

- 6. 4-BROMO-3-METHYL-BENZALDEHYDE | 78775-11-8 [chemicalbook.com]

- 7. This compound | C8H7BrO | CID 10921521 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparation of 4-Bromo-3-methylbenzaldehyde via Bromination of 3-Methylbenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-Bromo-3-methylbenzaldehyde through the electrophilic bromination of 3-methylbenzaldehyde (B113406). This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction